N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide is a chemical compound with diverse applications in scientific research. It is known for its intriguing properties and contributions to advancements in various fields. The compound’s molecular formula is C12H12N2O2, and it features a cyclopropyl group and a pyridinyl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide typically involves the reaction of oxalic acid dihydrate with 4-aminopyridine and cyclopropylamine. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis or as therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N1,N2-di(pyridin-4-yl)oxalamide: Similar structure but lacks the cyclopropyl group.
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Contains different substituents on the oxalamide backbone.
Uniqueness
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-cyclopropyl-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9(12-7-1-2-7)10(15)13-8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQXULSENOGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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